molecular formula C16H10ClNO2S2 B3742222 (5Z)-3-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3742222
M. Wt: 347.8 g/mol
InChI Key: UVXOAMFHPRTWCV-ZSOIEALJSA-N
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Description

(5Z)-3-(3-Chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a rhodanine-derived compound characterized by a thiazolidinone core substituted with a 3-chlorophenyl group at position 3 and a 3-hydroxybenzylidene moiety at position 3. The Z-configuration of the exocyclic double bond is critical for its stereochemical stability and biological interactions . This compound is synthesized via a three-step protocol involving condensation of substituted aldehydes with rhodanine precursors under basic conditions, followed by purification via recrystallization . Its structure has been confirmed using NMR, HRMS, and X-ray crystallography in related analogs .

Properties

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2S2/c17-11-4-2-5-12(9-11)18-15(20)14(22-16(18)21)8-10-3-1-6-13(19)7-10/h1-9,19H/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXOAMFHPRTWCV-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 3-hydroxybenzylidene-2-thioxo-1,3-thiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

Case Studies

  • In vitro Studies : Research has shown that (5Z)-3-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one demonstrates potent activity against human cancer cell lines such as U87MG (glioblastoma) and MCF-7 (breast cancer). The compound was found to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins .
  • In vivo Studies : In animal models, this thiazolidinone derivative has exhibited tumor growth inhibition. For instance, studies involving xenograft models have reported a significant reduction in tumor volume when treated with this compound compared to controls .

Data Table: Anticancer Efficacy

Cell LineIC50 (µM)Mechanism of Action
U87MG15Apoptosis induction via caspase activation
MCF-720Modulation of survival signaling pathways
A549 (Lung)18Cell cycle arrest and apoptosis

Case Studies

  • Preclinical Evaluation : In animal models of inflammation, treatment with this compound resulted in reduced edema and inflammatory markers in tissues .
  • Cytokine Profiling : In vitro studies using macrophage cell lines showed that this compound significantly downregulated the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS) .

Data Table: Anti-inflammatory Activity

ModelDose (mg/kg)Effect on Inflammation
Carrageenan-induced10Reduced paw edema by 50%
LPS-stimulated macrophages5Decreased TNF-alpha levels by 70%

Case Studies

  • Bacterial Strains : The compound has shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were determined through standard broth microdilution methods .
  • Fungal Inhibition : Additionally, it has displayed antifungal activity against Candida species, making it a candidate for further development in antifungal therapies .

Data Table: Antimicrobial Efficacy

PathogenMIC (µg/mL)Type
Staphylococcus aureus32Bacterial
Escherichia coli64Bacterial
Candida albicans16Fungal

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been explored:

  • Condensation Reactions : Utilizing aldehydes and thioketones under acidic conditions to yield thiazolidinone derivatives.
  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields while reducing solvent use, aligning with green chemistry principles .

Data Table: Synthetic Routes Overview

MethodKey ReagentsYield (%)
Conventional synthesisAldehyde + thioketone75
Microwave-assisted synthesisAldehyde + thioglycolic acid85

Mechanism of Action

The mechanism of action of (5Z)-3-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt microbial cell membranes. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Position and Bioactivity: The 3-hydroxybenzylidene group in the target compound reduces activity against photosynthetic electron transport (PET) compared to 2-hydroxy or 4-bromo analogs . This highlights the importance of substituent orientation in hydrogen bonding and electron withdrawal. 4-Hydroxybenzylidene (3e) exhibits nanomolar DYRK1A inhibition (0.028 µM), suggesting para-substituted hydroxy groups enhance kinase binding .

Impact of Halogen Substituents :

  • 4-Bromo and 3-chloro groups improve lipophilicity and target affinity. For example, the 4-bromo analog shows potent PET inhibition (IC50 = 3.0 µM), while the 3-chloro substituent in the target compound may enhance metabolic stability .

Synthetic Efficiency :

  • Microwave-assisted synthesis (e.g., for 3e) achieves higher yields (88%) compared to conventional methods (70–85%), emphasizing the role of reaction optimization .

Biological Target Specificity: The target compound’s low NAT1 inhibition (IC50 = 600 µM) contrasts with its structural analog 3e, which targets DYRK1A. This underscores how minor substituent changes (e.g., 3-chlorophenyl vs. H at R3) redirect biological activity .

Thermodynamic and Physicochemical Properties

  • Melting Points : Derivatives with 2-hydroxybenzylidene (245–248°C) or 4-hydroxybenzylidene (251–253°C) exhibit higher melting points than the target compound (210–215°C), likely due to stronger intermolecular hydrogen bonding .

Biological Activity

The compound (5Z)-3-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer, antimicrobial, and antioxidant properties. This article aims to synthesize current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core structure characterized by a thioxo group and various substituents that influence its biological activity. The presence of a chlorophenyl and a hydroxybenzylidene moiety enhances its potential interactions with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against several human cancer cell lines including MCF-7 (breast cancer), HT29 (colon cancer), and HCT116 (colorectal cancer).
  • Findings : A study indicated that derivatives with similar structures exhibited IC50 values below 10 µM in inhibiting cell proliferation in these lines, suggesting strong anticancer properties .
CompoundCell LineIC50 Value (µM)
This compoundMCF-7<10
Similar DerivativeHT29<10
Similar DerivativeHCT116<10

Antimicrobial Activity

The antimicrobial efficacy of thiazolidin-4-one derivatives has been extensively documented. Specifically, studies have shown:

  • Bacterial Strains Tested : The compound was tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
  • Results : Compounds similar to this compound demonstrated significant inhibition rates against these pathogens, with some achieving inhibition percentages over 90% .
Bacterial StrainInhibition Percentage (%)
E. coli88.46
S. aureus91.66

Antioxidant Activity

Thiazolidin-4-one derivatives are also recognized for their antioxidant properties. The antioxidant capacity can be quantitatively assessed using various assays:

  • Assays Used : DPPH radical scavenging activity and ABTS assay.
  • Findings : Similar compounds have shown high antioxidant activity, with some achieving an inhibition percentage of 81.8% in the ABTS assay .
Assay TypeInhibition Percentage (%)
DPPHVaries
ABTS81.8

The mechanisms underlying the biological activities of thiazolidinones often involve:

  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Inhibition of Key Enzymes : Some derivatives have been identified as inhibitors of specific kinases involved in cancer progression .
  • Antibacterial Mechanisms : The presence of electron-withdrawing groups like chlorine enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have explored the efficacy of thiazolidinone derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of thiazolidinones and evaluated their effects on MCF-7 cells.
    • Results indicated that modifications at the C2 position significantly enhanced cytotoxicity.
  • Study on Antimicrobial Efficacy :
    • A comparative study assessed various thiazolidinones against E. coli and S. aureus.
    • The study found that compounds with chlorophenyl substitutions showed superior antibacterial activity compared to unsubstituted analogs.

Q & A

Q. Key Considerations :

  • Purity is confirmed via TLC monitoring and recrystallization.
  • Substituent positioning (e.g., Z/E isomerism) is controlled by reaction pH and solvent polarity.

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question
Spectroscopic Analysis :

  • ¹H/¹³C NMR : Peaks for the thioxo group (δ ~160–170 ppm for C=S), aromatic protons (δ 6.5–8.0 ppm), and hydroxybenzylidene protons (δ ~7.3–7.8 ppm) .
  • IR : Stretching vibrations for C=O (~1700 cm⁻¹), C=S (~1200 cm⁻¹), and O–H (~3200 cm⁻¹) .

Q. Crystallographic Analysis :

  • X-ray Diffraction : Resolve Z-configuration via dihedral angles between thiazolidinone and benzylidene rings (e.g., ~83° in related structures) .
  • Hydrogen Bonding : Intermolecular O–H···S and C–H···π interactions stabilize dimeric structures (e.g., R₂²(7) motifs) .

Q. Software Tools :

  • SHELX Suite : Refinement of hydrogen atoms as riding models (Uiso(H) = 1.2–1.5×Ueq(parent)) .
  • ORTEP-3 : Visualization of thermal ellipsoids and disorder (e.g., methyl group disorder in 3-methylphenyl derivatives) .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Advanced Research Question
Challenges :

  • Disordered Substituents : Methyl or halogen groups may exhibit positional disorder (e.g., 58:42 occupancy split in 3-methylphenyl derivatives) .
  • Twinned Crystals : Common in thiazolidinones due to flexible substituents; require data integration with SHELXL .

Q. Solutions :

  • Multi-Component Refinement : Partition occupancy ratios using PART instructions in SHELXL .
  • Restraints : Apply DFIX/DANG constraints for bond lengths/angles in disordered regions .
  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts .

How do substituents on the benzylidene ring affect biological activity?

Advanced Research Question
Structure-Activity Relationships (SAR) :

SubstituentBiological Activity (IC₅₀)TargetReference
4-Bromo3.0 µM (Photosynthesis inhibition)Spinach chloroplasts
4-Chloro1.3 µM (Antialgal)Chlorella vulgaris
3,5-DichloroHemoglobin interactionOxidative stress

Q. Key Findings :

  • Electron-withdrawing groups (e.g., Cl, Br) enhance bioactivity by increasing electrophilicity .
  • Hydroxy groups enable hydrogen bonding with enzymatic active sites (e.g., DYRK1A kinase) .

Q. Methodological Approach :

  • Comparative Assays : Test derivatives under identical conditions (pH, temperature) to isolate substituent effects .
  • Docking Studies : Validate interactions using AutoDock or Schrödinger Suite .

How to resolve contradictions in bioactivity data across studies?

Advanced Research Question
Common Contradictions :

  • Varying IC₅₀ values for similar substituents (e.g., 4-Cl vs. 3-Cl derivatives).
  • Discrepancies in enzyme inhibition mechanisms (e.g., competitive vs. non-competitive).

Q. Resolution Strategies :

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .
  • Structural Validation : Confirm Z/E configuration via NOESY NMR or X-ray crystallography .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ = −log(IC₅₀)) .

What computational methods predict the compound's interactions with biological targets?

Advanced Research Question
Methods :

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
  • Molecular Docking : Use AutoDock Vina or GOLD to simulate binding to targets like DYRK1A or hemoglobin subunits .

Q. Validation :

  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD ≤2.0 Å acceptable) .
  • Experimental Cross-Check : Compare docking scores with SPR (Surface Plasmon Resonance) binding affinities .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
(5Z)-3-(3-chlorophenyl)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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